molecular formula C17H18N2O B13100190 2-(Benzylamino)-N-cyclopropylbenzamide

2-(Benzylamino)-N-cyclopropylbenzamide

Cat. No.: B13100190
M. Wt: 266.34 g/mol
InChI Key: IDTMNAYJFOONMD-UHFFFAOYSA-N
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Description

2-(Benzylamino)-N-cyclopropylbenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a benzylamino group attached to a benzamide structure, with a cyclopropyl group attached to the nitrogen atom of the benzamide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzylamino)-N-cyclopropylbenzamide typically involves the reaction of benzylamine with N-cyclopropylbenzamide. The reaction can be carried out under mild conditions using a suitable solvent such as ethanol or methanol. The reaction mixture is usually heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of catalysts such as palladium or platinum can also enhance the efficiency of the reaction.

Chemical Reactions Analysis

Types of Reactions

2-(Benzylamino)-N-cyclopropylbenzamide can undergo various types of chemical reactions, including:

    Oxidation: The benzylamino group can be oxidized to form corresponding benzylamine oxides.

    Reduction: The benzamide group can be reduced to form the corresponding amine.

    Substitution: The benzylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) and sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products Formed

    Oxidation: Benzylamine oxides.

    Reduction: Corresponding amines.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(Benzylamino)-N-cyclopropylbenzamide involves its interaction with specific molecular targets. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, leading to increased levels of acetylcholine in the brain . This can have therapeutic implications for diseases such as Alzheimer’s.

Comparison with Similar Compounds

2-(Benzylamino)-N-cyclopropylbenzamide can be compared with other similar compounds such as:

Properties

Molecular Formula

C17H18N2O

Molecular Weight

266.34 g/mol

IUPAC Name

2-(benzylamino)-N-cyclopropylbenzamide

InChI

InChI=1S/C17H18N2O/c20-17(19-14-10-11-14)15-8-4-5-9-16(15)18-12-13-6-2-1-3-7-13/h1-9,14,18H,10-12H2,(H,19,20)

InChI Key

IDTMNAYJFOONMD-UHFFFAOYSA-N

Canonical SMILES

C1CC1NC(=O)C2=CC=CC=C2NCC3=CC=CC=C3

Origin of Product

United States

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